molecular formula C18H16FN3OS2 B5777703 (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B5777703
M. Wt: 373.5 g/mol
InChI Key: POVNOQUCOMZKBQ-YZVCZBARSA-N
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Description

(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 3-prop-2-enyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development. Additionally, its ability to interact with specific molecular targets in the body is of significant interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-fluorophenyl)-2-[(1e)-(methoxyimino)methyl]prop-2-enenitrile
  • Methyl (2Z)-3-(4-fluorophenyl)acrylate
  • Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate

Uniqueness

Compared to similar compounds, (2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, fluorophenyl group, and thiophene moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2Z)-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c1-2-9-22-17(23)16(11-13-5-7-14(19)8-6-13)25-18(22)21-20-12-15-4-3-10-24-15/h2-8,10,12,16H,1,9,11H2/b20-12+,21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNOQUCOMZKBQ-YZVCZBARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CS2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CS2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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